3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide
Description
This compound features a hybrid structure combining an indole scaffold substituted with an acetyl group at the 3-position and a propanamide linker connected to a benzothiazole ring in the (2E)-configuration. The indole moiety is a privileged structure in medicinal chemistry, often associated with bioactivity in receptor binding and enzyme inhibition . The acetyl group on the indole ring could modulate electronic properties and solubility, critical for pharmacokinetics.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H17N3O2S/c1-13(24)15-12-23(17-8-4-2-6-14(15)17)11-10-19(25)22-20-21-16-7-3-5-9-18(16)26-20/h2-9,12H,10-11H2,1H3,(H,21,22,25) |
InChI Key |
DGSSDIBBVKQBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide can be achieved through a multi-step process involving the formation of the indole and benzothiazole rings followed by their coupling. One efficient method involves the microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetates, which can be achieved by reacting 2-[(carboxymethyl)amino]benzoic acids with acetic anhydride using triethylamine as the base . This method is rapid and efficient, allowing access to a range of functionalized indoxyls.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The indole and benzothiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
The compound has been studied for its biological properties, particularly in the context of anti-cancer activity. Research indicates that it may act as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma. Inhibiting this interaction can disrupt cancer cell proliferation and survival pathways, making it a potential candidate for cancer therapy .
Case Studies
- Malignant Mesothelioma Treatment : A patent outlines the use of this compound as an inhibitor in treating malignant mesothelioma by targeting specific cellular pathways involved in tumor growth. The study emphasizes the compound's ability to modulate gene expression linked to cancer progression .
Cancer Therapy
Given its role as a YAP/TAZ-TEAD inhibitor, the compound shows promise in cancer therapy, particularly for tumors that exhibit dysregulation of these pathways. The inhibition of these interactions can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown efficacy against various bacterial strains, warranting further investigation into its potential use as an antimicrobial agent.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions that include the formation of indole derivatives and benzothiazole moieties. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview
- Starting Materials : Indole derivatives and benzothiazole precursors.
- Key Reactions : Condensation reactions followed by cyclization steps to form the desired product.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties can bind to various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit enzymes like α-glucosidase, which plays a role in regulating blood glucose levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole-Propanamide Derivatives
The target compound shares structural motifs with several benzothiazole-propanamide analogues (Table 1):
Key Observations :
- Configuration : The E-configuration in the target compound and may enhance stability compared to Z-isomers due to reduced steric hindrance .
- Substituent Effects: The acetyl group on the indole ring (target) vs.
- Linker Flexibility : The propanamide linker in the target compound provides conformational flexibility, contrasting with rigid analogues like .
Indole-Benzothiazole Hybrids
The compound’s indole-benzothiazole hybrid structure aligns with derivatives synthesized for anticancer and antimicrobial applications (Table 2):
Key Observations :
- Bioactivity : Indole-benzothiazole hybrids (e.g., ) often exhibit enzyme inhibition due to dual binding motifs. The target compound’s acetyl group may enhance interactions with catalytic residues.
- Synthetic Routes : Coupling strategies using EDC () or DCC () are common for amide bond formation, suggesting similar synthesis pathways for the target compound.
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
- The acetyl group on the indole ring may improve aqueous solubility compared to alkyl or sulfonyl substituents (e.g., ), critical for oral bioavailability.
Binding Affinity Predictions
- The planar benzothiazole ring and indole system may enable stacking interactions with aromatic residues in enzyme active sites, as seen in squarine dyes () and thiazole inhibitors ().
- The propanamide linker’s flexibility could allow adaptation to diverse binding pockets, similar to carbazole-propanamide hybrids ().
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide is a synthetic derivative that combines indole and benzothiazole moieties. This fusion has been explored for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of an indole ring and a benzothiazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide exhibit significant anticancer activity. For instance, derivatives containing indole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study demonstrated that related indole derivatives could inhibit the growth of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . The benzothiazole component may enhance this activity through synergistic effects on cellular targets.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that benzothiazole derivatives possess notable antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting nucleic acid synthesis .
A case study on a related benzothiazole compound revealed its effectiveness against Gram-positive bacteria, showcasing a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of indole derivatives. Compounds like 3-(3-acetyl-1H-indol-1-yl) have been linked to neuroprotection in models of neurodegenerative diseases. They may exert protective effects by reducing oxidative stress and inflammation within neuronal cells .
The biological activities associated with 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many indole and benzothiazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Modulation of Receptor Activity : Some compounds interact with sigma receptors, which are implicated in various physiological processes including pain perception and mood regulation .
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a crucial aspect of the anticancer activity observed in related compounds.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]propanamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Functionalization : Use a multi-step approach, starting with indole acetylation followed by coupling with benzothiazole derivatives. Evidence from analogous syntheses (e.g., indole-thiazole hybrids) suggests employing coupling agents like EDCI/HOBt in DMF under inert atmospheres .
- Solvent/Catalyst Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocyclic coupling. Catalytic systems such as Pd(PPh₃)₄ for cross-coupling or CuI for click chemistry may improve yields .
- Monitoring : Track intermediates via TLC or HPLC. Adjust reaction times (typically 12–48 hrs) based on steric hindrance from the acetyl-indole moiety.
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the acetyl group on indole (δ ~2.6 ppm for acetyl CH₃) and the (E)-configuration of the benzothiazolylidene group (distinct coupling constants in ¹H NMR) .
- IR Spectroscopy : Verify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, N, S content with theoretical values (tolerance ≤0.4%) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (likely >150°C due to aromatic stability) .
- Light Sensitivity : Store in amber vials at –20°C if benzothiazole moieties exhibit photodegradation (common for thiazole derivatives) .
- Hygroscopicity : Use desiccants (silica gel) if the compound shows moisture absorption (test via Karl Fischer titration) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations (e.g., (E)-isomer vs. tautomeric forms)?
- Methodology :
- X-ray Diffraction : Utilize SHELXL/SHELXS for structure refinement. For example, assign anisotropic displacement parameters to confirm the (E)-configuration of the benzothiazolylidene group .
- ORTEP Visualization : Use WinGX to model electron density maps and rule out tautomeric forms (e.g., enol-keto tautomerism in acetyl-indole) .
- Data Validation : Cross-check with CIF validation tools (e.g., PLATON) to ensure no missed symmetry or disorder .
Q. What computational approaches are suitable for predicting biological interactions of this compound (e.g., enzyme inhibition)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or DNA-binding enzymes). Parameterize the benzothiazole moiety as a rigid scaffold .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the propanamide group and active-site residues .
- QSAR Modeling : Corporate Hammett σ values for substituents (e.g., acetyl vs. nitro groups) to predict activity trends .
Q. How can synthetic yields be improved when scaling up reactions involving sterically hindered intermediates?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) and improve yields by 15–20% via controlled dielectric heating .
- Flow Chemistry : Mitigate steric effects using continuous-flow reactors with immobilized catalysts (e.g., packed-bed Pd/C) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., acetyl migration) and adjust protecting groups (e.g., switch from acetyl to tert-butoxycarbonyl) .
Key Considerations for Contradictory Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
